molecular formula C8H7F2N B14808264 3,3-Difluoroindoline

3,3-Difluoroindoline

Cat. No.: B14808264
M. Wt: 155.14 g/mol
InChI Key: GVYCBLDMDQASQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoroindoline is a versatile fluorinated heterocycle serving as a critical synthetic intermediate and scaffold in pharmaceutical research and development. The introduction of fluorine atoms at the 3-position significantly alters the electronic properties, metabolic stability, and lipophilicity of molecules, making this compound a valuable building block for optimizing drug candidates . In medicinal chemistry, the this compound structure is a privileged scaffold found in compounds with diverse biological activities. Its applications include the synthesis of potential SHP2 inhibitors for cancer therapy, such as molecules that have entered clinical trials for solid tumors . Furthermore, related difluoro-substituted oxindole derivatives act as potassium channel openers like Flindokalner, investigated for central nervous system disorders, and demonstrate activity in inhibiting the growth of prostate cancer cells . The stability of the indoline ring system, especially when substituted with electron-withdrawing groups, facilitates its use in constructing complex molecular architectures for biological evaluation . This product is strictly labeled as Research Use Only (RUO) . It is intended solely for laboratory research purposes and is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications. RUO products are not validated or approved by regulatory agencies like the FDA for clinical use .

Properties

Molecular Formula

C8H7F2N

Molecular Weight

155.14 g/mol

IUPAC Name

3,3-difluoro-1,2-dihydroindole

InChI

InChI=1S/C8H7F2N/c9-8(10)5-11-7-4-2-1-3-6(7)8/h1-4,11H,5H2

InChI Key

GVYCBLDMDQASQW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2N1)(F)F

Origin of Product

United States

Scientific Research Applications

3,3-Difluoroindoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 3,3-difluoroindoline involves its interaction with specific molecular targets and pathways. . detailed studies on the specific molecular targets and pathways involved are limited.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares 3,3-difluoroindoline with structurally related indoline derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
This compound - C₈H₇F₂N 167.15 3,3-difluoro
3,3-Difluoro-5-methylindolin-2-one 221665-90-3 C₉H₇F₂NO 183.16 3,3-difluoro, 5-methyl, ketone
7-Fluoro-1,3,3-trimethylindolin-2-one 872141-33-8 C₁₁H₁₁FNO 193.22 7-fluoro, 1,3,3-trimethyl, ketone
3,3-Dimethyl-7-(trifluoromethyl)indoline 1504697-79-3 C₁₁H₁₂F₃N 215.22 3,3-dimethyl, 7-CF₃
1-(3-Phenylpropanoyl)indoline 314284-69-0 C₁₇H₁₇NO 251.33 1-propanoyl, 3-phenyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,3-difluoro substitution in this compound enhances stability by reducing electron density at the 3-position, unlike methyl or trifluoromethyl groups (e.g., in 3,3-dimethyl-7-CF₃ indoline), which introduce steric bulk without comparable electronic effects .
  • Ketone vs. Amine Functionality : Derivatives like 3,3-difluoro-5-methylindolin-2-one contain a ketone group, making them more polar and reactive toward nucleophilic additions compared to the amine in this compound .
Stability and Physicochemical Properties
  • Thermal Stability : this compound exhibits higher thermal stability (decomposition >200°C) compared to 3,3-dimethylindoline derivatives, which degrade at lower temperatures due to weaker C–C bonds .
  • Solubility: Fluorine atoms increase lipophilicity (logP ~2.1) relative to hydroxyl- or amino-substituted indolines (e.g., 6-amino-3,3-dimethylindolin-2-one, logP ~1.5), enhancing membrane permeability in drug candidates .

Chemical Reactions Analysis

Electrophilic Fluorination and Dearomatization

3,3-Difluoroindoline derivatives are often synthesized via electrophilic fluorination of indoles. For example:

  • Dearomative fluorination of 2-methylindoles using N-fluorobenzenesulfonimide (NFSI) yields 3,3-difluoroindolines bearing an exomethylidene group. This reaction proceeds under mild conditions with tert-butyl hydroperoxide (TBHP) as an additive, achieving moderate yields (42–67%) .

  • Transition metal-free C-3 amidation of indoles with NFSI enables regioselective amidation at the C-3 position. This method employs a catalytic amount of base (e.g., KOtBu) and avoids external oxidants, providing excellent functional group tolerance .

Palladium-Catalyzed C–H/N–H Coupling

A Pd-catalyzed approach converts 2,2-difluoro-2-phenylethan-1-amines into 3-fluoroindoles and 3,3-difluoroindolines via direct C–H/N–H coupling:

  • Temperature-controlled selectivity : At 80°C, 3,3-difluoroindolines form preferentially (up to 85% yield), while lower temperatures (40°C) favor 3-fluoroindoles .

  • Directing groups : Picolinamide acts as a transient directing group, facilitating the cyclization process .

Asymmetric Transfer Hydrogenation

Chiral 3,3-difluoroindolines are synthesized enantioselectively via organocatalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles:

EntryCatalystSolventYield (%)ee (%)
1CPA-1PhCF₃9820
6CPA-6PhCF₃9991
10CPA-6Toluene9985

Conditions : Hantzsch ester (1.5 equiv), 1 mol% chiral phosphoric acid (CPA-6), PhCF₃, room temperature .
This method achieves high enantioselectivity (up to 91% ee) and tolerates halogen substituents (F, Cl, Br) at the indole core .

Lewis Acid-Catalyzed Functionalization

3,3-Difluoroindolium intermediates undergo tandem reactions to form 2-hetarylindoles and indolines:

  • Tetrafunctionalization : Indoles react with hetarenes (e.g., pyrroles, thiophenes) in the presence of BF₃·OEt₂, generating four bonds (C–C, 2×C–F, C–O) in one step. Yields range from 43% to 84% .

  • Acidochromic properties : The resulting 3,3-difluoro-2-hetarylindolines exhibit substituent-dependent UV/Vis absorption shifts, making them candidates for optical materials .

Deoxyfluorination and Side Reactions

While not directly involving this compound, studies on related CpFluor reagents reveal mechanistic insights:

  • Cyclopropenone acetal intermediates form during fluorination of diols, with regioselectivity influenced by steric hindrance .

  • Competing esterification can occur, highlighting the need for optimized reaction conditions to minimize byproducts .

Key Trends and Challenges

  • Stereocontrol : Asymmetric methods (e.g., CPA catalysis) are advancing but require further optimization for broader substrate scope .

  • Functional group compatibility : Electron-withdrawing groups (e.g., NO₂) can reduce reaction efficiency, necessitating tailored conditions .

Q & A

Q. Which authoritative databases provide reliable physicochemical data for this compound?

  • Sources :
  • NIST Chemistry WebBook : Validated spectral data (IR, NMR).
  • PubChem : Experimental melting points (176–180°C) and solubility (logP = 1.8) .

Q. How to address regulatory compliance when publishing studies involving this compound?

  • Compliance Checklist :
  • REACH : Confirm absence from Annex XVII restricted substances.
  • TSCA : Verify exemption status (not listed in TSCA Inventory) .

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